4,4-Dimethylcyclohexanone

Overview

Description

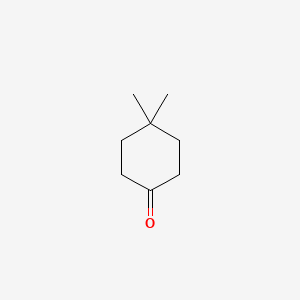

4,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of 4,4-dimethylcyclohexene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Alkylation Reactions

4,4-Dimethylcyclohexanone undergoes alkylation under strongly basic conditions. For example, treatment with bis-2-iodoethyl ether in the presence of sodium hydride (NaH) yields bicyclic ether derivatives.

| Reagents/Conditions | Product(s) | Yield | Citation |

|---|---|---|---|

| NaH, THF, 65°C, reflux | Bicyclic ether derivative | - |

Mechanism : Deprotonation of the ketone α-hydrogen by NaH generates an enolate, which undergoes nucleophilic attack on the alkylating agent (bis-2-iodoethyl ether). Subsequent cyclization forms the bicyclic structure .

Catalytic Asymmetric Allylic Enolization

Iridium-catalyzed allylic enolization of this compound derivatives enables the synthesis of chiral enones with high enantioselectivity.

| Substrate | Catalyst System | Conditions | Product | Yield (ee) | Citation |

|---|---|---|---|---|---|

| Silyl enol ether derivative | [Ir(COD)Cl]₂ + Feringa’s L1 | CsF, DCM, −20°C | 3-Hydroxy-6,6-dimethylcyclohex-2-enone | 85% (94%) |

Key Insight : The Ir catalyst facilitates chemo-, regio-, and enantioselective allylic substitution via a π-allyl intermediate. The quaternary carbon at the 4-position enhances stereochemical control .

Elimination-Rearrangement Reactions

Brominated derivatives of this compound undergo elimination-rearrangement reactions. For instance, treatment of cis-2,6-dibromo-4,4-dimethylcyclohexanone with sodium acetate in acetic acid produces enone derivatives.

| Substrate | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| cis-2,6-Dibromo derivative | NaOAc, AcOH, 25°C | 2-Acetoxy-5,5-dimethylcyclohex-2-enone |

Mechanism : Dehydrobromination proceeds via an E2 mechanism, followed by acyloxy rearrangement to form the conjugated enone .

Enol Ether Formation

The ketone readily forms silyl enol ethers, which are pivotal in further functionalization.

| Reagents/Conditions | Product | Application | Citation |

|---|---|---|---|

| HMDS, DCM, rt | Silyl enol ether derivative | Intermediate for Ir-catalyzed reactions |

Utility : Silyl enol ethers enhance nucleophilicity, enabling selective allylic substitutions and cross-couplings .

Catalyzed Isomerization and Aromatization

Under catalytic conditions, this compound derivatives undergo isomerization and aromatization.

| Catalyst | Conditions | Product | Citation |

|---|---|---|---|

| Chromia-alumina | High temperature | Aromatic derivatives |

Application : This reaction is significant in synthesizing substituted aromatic compounds for pharmaceutical intermediates .

Scientific Research Applications

Synthesis and Organic Chemistry

The compound serves as an important intermediate in organic synthesis. It can be synthesized from various precursors through multiple pathways, including:

- Nitration : Introducing nitrile groups to form derivatives.

- Reduction : Converting the ketone to alcohols or amines.

- Oxidation : Transforming it into carboxylic acids or other functional groups.

These synthetic methods enable the production of compounds with enhanced biological activity and specificity.

Medicinal Chemistry

4,4-Dimethylcyclohexanone is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Several derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL.

- Anti-inflammatory Properties : In vitro studies indicate that certain derivatives inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that derivatives may protect neuronal cells from oxidative stress, relevant for neurodegenerative diseases like Alzheimer's.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a pharmaceutical intermediate is particularly notable, where it contributes to the synthesis of various drugs and bioactive compounds .

Case Study 1: Antimicrobial Efficacy

A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The study found significant antibacterial activity with an MIC of 32 µg/mL.

Case Study 2: Anti-inflammatory Effects

In an experimental model for inflammation, a derivative reduced tumor necrosis factor-alpha (TNF-α) levels by 50% compared to controls, indicating strong anti-inflammatory potential.

Case Study 3: Organophosphate Poisoning

A study demonstrated that administering this compound oxime significantly improved recovery rates in rats subjected to organophosphate toxicity by reactivating acetylcholinesterase within a critical timeframe post-exposure.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | |

| Anti-inflammatory | Reduces TNF-α levels in inflammatory models | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Organophosphate Recovery | Reactivates acetylcholinesterase post-organophosphate exposure |

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexanone involves its interaction with various molecular targets. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Cyclohexanone: Similar in structure but lacks the two methyl groups at the fourth carbon.

4,4-Dimethylcyclohexanol: The reduced form of 4,4-Dimethylcyclohexanone.

4,4-Dimethylcyclohexene: The unsaturated precursor used in the industrial synthesis of this compound

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the two methyl groups at the fourth carbon significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and applications .

Biological Activity

4,4-Dimethylcyclohexanone (CAS Number: 4255-62-3) is an organic compound with notable applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological activity, synthesis, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 170.6 ± 8.0 °C |

| Melting Point | 41-45 °C |

| Flash Point | 50.1 ± 10.7 °C |

| Solubility | Insoluble in water |

These properties indicate that the compound is a liquid at room temperature and has a moderate boiling point, making it suitable for various chemical reactions and applications in organic synthesis .

Enzyme Interaction

Recent studies have explored the interaction of this compound with enzymes, particularly cyclohexanone dehydrogenase (CDH). Research indicates that this compound can serve as a substrate for CDH, facilitating α,β-desaturation reactions. In experiments, it was noted that this compound exhibited enzyme activity similar to that of cyclohexanone, suggesting potential pathways for its use in synthesizing bioactive molecules .

Anthelmintic Activity

In a study focused on synthesizing compounds with anthelmintic properties, researchers investigated derivatives of this compound. The synthesized compounds were tested for their efficacy against parasitic worms. While specific results for this compound were not detailed, the structural similarities to known anthelmintics suggest potential biological activity that warrants further investigation .

Case Studies and Research Findings

- Cyclohexanone Dehydrogenase Studies :

-

Synthesis and Biological Testing :

- Researchers synthesized various analogs of this compound to evaluate their biological activity. The findings suggested that modifications to the cyclohexanone structure could enhance pharmacological properties, paving the way for developing new therapeutic agents.

- Pharmaceutical Applications :

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 4,4-dimethylcyclohexanone, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via alkylation of cyclohexanone derivatives using methylating agents (e.g., methyl iodide) under basic conditions. Purification is achieved through fractional distillation or recrystallization. Purity validation involves gas chromatography (GC) with flame ionization detection (FID) to confirm >98% purity, complemented by -NMR to verify the absence of impurities (e.g., residual solvents or isomers). Key NMR signals include the carbonyl carbon ( ppm in -NMR) and methyl groups ( ppm in -NMR) .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate its structure?

- Methodological Answer :

- IR Spectroscopy : A strong C=O stretch at confirms the ketone group.

- NMR Spectroscopy : -NMR shows two singlet peaks for the equatorial and axial methyl groups ( ppm), while -NMR reveals the quaternary carbon adjacent to the carbonyl ( ppm).

- Mass Spectrometry (MS) : The molecular ion peak at (CHO) and fragmentation patterns (e.g., loss of methyl groups) aid structural confirmation .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer : The two methyl groups at the 4-position create steric hindrance, favoring nucleophilic attack at the less hindered axial position of the carbonyl. Kinetic control (e.g., using bulky Grignard reagents) can direct selectivity, while thermodynamic control (prolonged reaction times) may lead to isomerization, as seen in equilibrium studies with 3,3-dimethylcyclohexanone .

Advanced Research Questions

Q. How does the isomerization of this compound under acidic or basic conditions affect its thermodynamic stability?

- Methodological Answer : Under acidic conditions, this compound undergoes keto-enol tautomerism, leading to equilibration with 3,3-dimethylcyclohexanone. Thermodynamic stability is determined using -NMR to monitor equilibrium ratios (e.g., 3,3-isomer dominates at equilibrium due to reduced ring strain). Computational studies (DFT calculations) can quantify energy differences () .

Q. In the Baeyer-Villiger oxidation of this compound, how do different BVMOs influence the enantioselectivity of the resulting lactones?

- Methodological Answer : Baeyer-Villiger Monooxygenases (BVMOs) like CHMO and CPMO exhibit divergent enantioselectivity. For example, CHMO-type enzymes produce (−)-lactones with >80% enantiomeric excess (ee), while CPMO yields (+)-lactones. Optimization involves screening enzyme libraries, adjusting pH (7.0–8.5), and using NADPH cofactors. Chiral HPLC or polarimetry validates ee .

Q. How can researchers achieve high diastereoselectivity in the synthesis of β-lactams using this compound derivatives?

- Methodological Answer : Imino esters derived from this compound undergo intramolecular nucleophilic addition to form β-lactams with 97:3 diastereoselectivity. Key factors include low temperatures (−78°C), anhydrous solvents (THF), and stereoelectronic control via the Corey-Bakshi-Shibata (CBS) reduction. Diastereomer ratios are quantified using -NMR or X-ray crystallography .

Q. When encountering contradictions in reported thermodynamic stability data of this compound isomers, what experimental and computational approaches can resolve these discrepancies?

- Methodological Answer :

- Experimental : Reproduce isomerization conditions (e.g., BF catalysis) and monitor equilibrium via -NMR. Ensure substrate purity using GC-MS.

- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare relative energies of isomers. Validate with entropy contributions () from calorimetry .

Properties

IUPAC Name |

4,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQMSTLNSHMSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195337 | |

| Record name | Cyclohexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4255-62-3 | |

| Record name | Cyclohexanone, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.